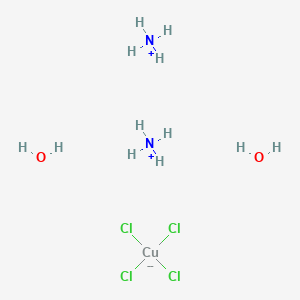

Ammonium tetrachlorocuprate(II) dihydrate

Description

The exact mass of the compound Ammonium tetrachlorocuprate(II) dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ammonium tetrachlorocuprate(II) dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium tetrachlorocuprate(II) dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(NH4)2[CuCl4]·2H2O basic properties

An In-depth Technical Guide to the Fundamental Properties of Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O

Executive Summary

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a metal-organic coordination complex that serves as a quintessential model system for researchers in crystallography, materials science, and coordination chemistry. This vibrant blue-green crystalline solid is readily synthesized and exhibits a fascinating interplay of structural, spectroscopic, thermal, and electrical properties.[1] This guide provides an in-depth analysis of these core characteristics, intended for researchers, scientists, and drug development professionals who may utilize similar compounds. We will explore its synthesis and crystal structure, delve into its spectroscopic signatures which elucidate its electronic environment, and examine its response to thermal and electrical stimuli, including a notable low-temperature phase transition. The methodologies for its characterization are detailed, providing a framework for empirical validation and further investigation.

Introduction

The family of tetrachlorocuprate(II) complexes, characterized by the [CuCl₄]²⁻ anion, displays remarkable structural diversity, with coordination geometries ranging from tetrahedral to square planar, largely influenced by the nature of the counter-ion and the crystal packing forces.[2] Ammonium tetrachlorocuprate(II) dihydrate, also known as diammonium tetrachlorocuprate(2-), is a prominent member of this family.[1] Its straightforward synthesis and the stability of its crystals make it an excellent subject for fundamental studies.[3]

This technical guide offers a comprehensive overview of the basic properties of (NH₄)₂[CuCl₄]·2H₂O. The narrative is structured to build a holistic understanding of the material, beginning with its synthesis and leading into a detailed examination of its crystallographic, spectroscopic, thermal, and electrical properties. Each section is grounded in established experimental data and provides the causal reasoning behind the observed phenomena, adhering to the principles of scientific integrity and expertise.

Synthesis and Crystal Growth

The formation of high-quality single crystals is paramount for accurate characterization. For (NH₄)₂[CuCl₄]·2H₂O, this is most reliably achieved through the slow evaporation of a stoichiometric aqueous solution of its constituent salts.

Causality of Method

The choice of slow evaporation is critical. Rapid precipitation tends to yield polycrystalline powders or poorly-defined crystals with numerous defects. In contrast, slow, controlled evaporation at a constant temperature allows the system to remain near equilibrium. This enables the crystalline lattice to form in a highly ordered manner, minimizing defects and allowing for the growth of large, well-faceted single crystals suitable for techniques like X-ray diffraction.

Experimental Protocol: Synthesis by Slow Evaporation

-

Reagent Preparation : Prepare aqueous solutions of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl).

-

Stoichiometric Mixing : Combine the solutions in a 1:2 molar ratio of CuCl₂ to NH₄Cl.[4][5] For example, dissolve 1 mole of CuCl₂·2H₂O and 2 moles of NH₄Cl in a minimal amount of deionized water.

-

Homogenization : Gently stir the resulting solution until all solids are dissolved, yielding a clear, green-blue solution.

-

Crystallization : Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of evaporation.

-

Incubation : Place the beaker in a location with stable temperature and minimal vibration.

-

Crystal Harvesting : Over several days to weeks, crystals will form and grow. Once they have reached the desired size, they can be harvested from the mother liquor, gently washed with a small amount of cold distilled water, and dried on filter paper.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O crystals.

Structural and Physical Properties

The macroscopic properties of a crystal are a direct consequence of its microscopic arrangement of atoms.

Crystallographic Data

(NH₄)₂[CuCl₄]·2H₂O crystallizes in the tetragonal system, a structure confirmed by X-ray diffraction studies.[6] The key crystallographic parameters are summarized below.

| Property | Value | Reference(s) |

| Crystal System | Tetragonal | [6][7] |

| Space Group | P4₂/mnm | [6] |

| Unit Cell Parameter (a) | 7.58 Å | [6] |

| Unit Cell Parameter (c) | 7.95 Å | [6] |

| Formula Units (Z) | 2 | [6] |

The coordination environment around the central copper(II) ion is of particular interest. The Cu²⁺ ion is a d⁹ system, making it susceptible to Jahn-Teller distortion.[2] This effect leads to the formation of a distorted, flattened octahedron rather than a perfect one.[8] The complex anion is more accurately described as trans-diaquatetrachlorocuprate(II), [CuCl₄(H₂O)₂]²⁻, where four chloride ions form a square plane around the copper and two water molecules occupy the axial positions, with the O-Cu-O distance being the shortest.[4][8] The ammonium cations (NH₄⁺) reside within the lattice, providing charge balance and contributing to the overall crystal stability through hydrogen bonding interactions with the chloride ligands.

Physical Properties

| Property | Value | Reference(s) |

| Formula | (NH₄)₂[CuCl₄]·2H₂O | [3][9] |

| Molar Mass | 277.47 g/mol | [9][10] |

| Appearance | Vibrant blue-green crystalline solid | [1] |

| Crystal Habit | Distorted Octahedral | [3] |

Spectroscopic Characterization

Spectroscopy provides a window into the electronic and vibrational states of the molecule, serving as a powerful tool for structural confirmation and analysis.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the compound. These techniques can confirm the presence of the distinct polyatomic ions in the lattice: the ammonium cation (NH₄⁺) and the complex anion [CuCl₄(H₂O)₂]²⁻. Characteristic vibrational frequencies for the N-H stretches and bends of the ammonium ion, as well as the O-H stretches of the water molecules and the Cu-Cl vibrations of the anion, can be identified and assigned.[6][11]

Electronic Spectroscopy (UV-Visible)

The distinct blue-green color of the compound is due to the absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is characterized by two main features:

-

d-d Transitions : Weak absorptions in the visible range (typically 10,000–16,000 cm⁻¹) arise from the promotion of an electron between the d-orbitals of the Cu²⁺ ion, which are split in energy by the ligand field.[8]

-

Charge Transfer Bands : More intense absorptions, usually in the UV region, are attributed to ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from the chloride ligands to the copper ion.[8]

Visualization: Structure-Spectra Relationship

Caption: Relationship between crystal structure and spectroscopic output.

Thermal and Electrical Behavior

The response of (NH₄)₂[CuCl₄]·2H₂O to temperature changes reveals key information about its stability and phase behavior.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.[7][8] TGA tracks the mass of the sample as a function of temperature. For this dihydrate, the initial mass loss corresponds to the removal of the two water molecules of crystallization. Subsequent decomposition at higher temperatures involves the loss of ammonium chloride, ultimately leaving a residue of copper oxide.[8]

A key feature revealed by DSC and electrical studies is a first-order phase transition that occurs at approximately 248 K (-25 °C).[6] This transition is associated with structural changes within the crystal lattice.

| Thermal Event | Approximate Temperature | Technique(s) | Reference(s) |

| First-Order Phase Transition | 248 K (-25 °C) | DSC, TSDC, DC Conductivity | [6] |

| Onset of Dehydration | ~373 K (100 °C) | TGA | [8] |

Electrical Properties

Studies of the direct current (DC) electrical conductivity confirm the phase transition at 248 K, where a distinct change in conductivity is observed.[6] Furthermore, Thermally Stimulated Depolarization Current (TSDC) measurements show a sharp peak at the same temperature. This peak is attributed to the Maxwell-Wagner effect, which arises from charge accumulation at the interfaces of a dielectrically inhomogeneous material.[6] The activation energy for the depolarization process has been calculated to be 0.78 eV.[6]

Magnetic Properties

The magnetic properties of tetrachlorocuprate(II) compounds are an active area of research, as the arrangement of the paramagnetic Cu²⁺ ions can lead to interesting low-dimensional magnetic phenomena.[12]

Expected Behavior and Measurement

The Cu²⁺ ion has one unpaired electron, making (NH₄)₂[CuCl₄]·2H₂O a paramagnetic material. The crystal structure, with its layers of [CuCl₄(H₂O)₂]²⁻ anions, suggests that magnetic interactions (superexchange) between copper centers may occur, potentially leading to weak antiferromagnetic coupling at low temperatures.[13]

Experimental Protocol: Magnetic Susceptibility Measurement

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive magnetic measurements.

-

Sample Preparation : A powdered sample of the crystalline material is weighed and placed into a gel cap or other suitable sample holder.

-

Mounting : The sample is mounted in the magnetometer.

-

Zero-Field Cooling (ZFC) : The sample is cooled from room temperature down to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Data Acquisition (ZFC) : A small magnetic field (e.g., 1000 Oe) is applied, and the magnetic moment is measured as the sample is warmed back up to 300 K.

-

Field Cooling (FC) : The sample is then cooled back down to 2 K while the magnetic field is applied.

-

Data Acquisition (FC) : The magnetic moment is measured again as the sample is warmed.

-

Analysis : The magnetic susceptibility (χ) is calculated from the measured moment. The temperature dependence of χ can be analyzed using the Curie-Weiss law to extract information about the nature and strength of the magnetic interactions.

Conclusion

Ammonium tetrachlorocuprate(II) dihydrate is a cornerstone compound for the study of coordination chemistry. Its properties are well-documented and provide clear, instructive examples of fundamental chemical principles, including Jahn-Teller distortion, ligand field theory, and phase transitions. Its ease of synthesis makes it an accessible model system for both educational and advanced research purposes. The comprehensive data presented in this guide—from its tetragonal crystal structure and distorted octahedral copper coordination to its distinct spectroscopic signatures and low-temperature phase transition—underscore its utility and importance in the field of materials science.

References

-

Narsimlu, N., & Siva Kumar, K. (2002). Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. INIS-IAEA. [Link]

-

Lim, A. R., & Kim, S. H. (2022). Tetragonal structure of the (NH4)2CuCl4·2H2O crystal. Physica B: Condensed Matter. [Link]

-

Imgur. (2017). Ammonium tetrachlorocuprate dihydrate - crystal post. [Link]

-

EndMemo. (n.d.). (NH4)2[CuCl4]2H2O molar mass. [Link]

-

ResearchGate. (2022). Thermogravimetric analysis (TGA) of (NH4)2CuCl4·2H2O. [Link]

-

ResearchGate. (2002). Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. [Link]

-

Reddit. (2021). Ammonium trans-Diaquatetrachlorocuprate(II) (NH4)2[CuCl4(H2O)2]. r/crystalgrowing. [Link]

-

ResearchGate. (2005). Synthesis and characterization of (NH4)2CuBr2Cl2 2H2O crystals. [Link]

-

ACS Publications. (2021). Structure-Related Evolution of Magnetic Order in Anisidinium Tetrachlorocuprates(II). Crystal Growth & Design. [Link]

-

Semantic Scholar. (1970). Crystal Structure of (NH4)2CuCl4. [Link]

-

PubChem. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. [Link]

-

Reddit. (2021). Ammonium trans-Diaquatetrachlorocuprate(II) (NH4)2[CuCl4(H2O)2]. r/chemistry. [Link]

-

Chemistry Stack Exchange. (2016). Why is (NH4)2[CuCl4] square planar complex but Cs2[CuCl4] is tetrahedral? [Link]

-

ResearchGate. (2018). Cystamindi-ium tetrachlorocuprate [NH3(CH2)2SS(CH2)2NH3][CuCl4]: Synthesis, crystal structure, and thermal decomposition. [Link]

-

NIH National Center for Biotechnology Information. (2015). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. [Link]

-

ACS Omega. (2023). Crystal Chemistry, Optic and Magnetic Characterizations of a New Copper Based Material Templated by Hexahydrodiazepine. [Link]

Sources

- 1. CAS 15610-76-1: Diammonium tetrachlorocuprate(2-) [cymitquimica.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Ammonium tetrachlorocuprate dihydrate - Album on Imgur [imgur.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Ammonium tetrachlorocuprate(II) dihydrate crystal structure

An In-Depth Technical Guide to the Crystal Structure of Ammonium Tetrachlorocuprate(II) Dihydrate

Introduction

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that serves as an exemplary model in the study of transition metal chemistry.[1] Its straightforward synthesis and the striking greenish-blue color of its crystals make it a staple in both educational and research laboratories.[2][3] This compound is particularly significant for demonstrating fundamental principles such as ligand field theory, the Jahn-Teller effect, and the intricate roles of non-covalent interactions, like hydrogen bonding, in dictating a crystal lattice.[4]

This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and detailed structural features of ammonium tetrachlorocuprate(II) dihydrate. It is intended for researchers and scientists who require a deep understanding of this archetypal copper(II) complex, from the practicalities of its crystallization to the nuances of its solid-state architecture.

Synthesis and Crystallization: A Protocol for High-Quality Single Crystals

The preparation of high-quality single crystals is paramount for accurate structural determination via diffraction methods. The most common and reliable method for synthesizing ammonium tetrachlorocuprate(II) dihydrate is through crystallization from an aqueous solution containing copper(II) chloride and ammonium chloride.[2][5]

Experimental Protocol

-

Reactant Preparation: Prepare aqueous solutions of copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl). A typical concentration is 1 M for each.

-

Stoichiometric Combination: In a clean beaker, combine the copper(II) chloride and ammonium chloride solutions in a 1:2 molar ratio.[5] This ratio is critical as it directly corresponds to the stoichiometry of the final product, ensuring the complete formation of the tetrachlorocuprate(II) complex anion.

-

pH Adjustment (Optional but Recommended): The pH of the resulting solution should be maintained between 0.0 and 5.0.[6] If the pH is too high (above 5.0), there is a risk of precipitating insoluble copper(II) hydroxochlorides, which would contaminate the final product.[6] Adjustment can be made with a dilute solution of hydrochloric acid.

-

Crystallization: Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature. Slow evaporation is crucial as it provides the necessary time for large, well-ordered single crystals to form, which are ideal for X-ray diffraction analysis.

-

Crystal Harvesting: Once crystals of a suitable size have formed (typically after several days), they should be carefully removed from the mother liquor using forceps.

-

Drying: The harvested crystals should be briefly washed with a small amount of cold distilled water to remove any residual mother liquor and then dried on filter paper.

Causality and Workflow

The success of this synthesis relies on the principle of solubility and equilibrium. The tetrachlorocuprate(II) complex is formed in solution, and as the water slowly evaporates, the solution becomes supersaturated, forcing the compound to crystallize out in its most stable solid-state form, the dihydrate.

Caption: Workflow for the synthesis of ammonium tetrachlorocuprate(II) dihydrate crystals.

Crystallographic Analysis: Elucidating the Structure

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid. For (NH₄)₂[CuCl₄]·2H₂O, this method has been used to establish the unit cell parameters and the precise positions of the copper, chlorine, oxygen, and nitrogen atoms.[4] Furthermore, high-precision neutron diffraction studies have been instrumental in accurately locating the hydrogen atoms, providing a complete picture of the hydrogen bonding network and revealing disorder in the ammonium ions.[4]

Summary of Crystallographic Data

The crystallographic data for ammonium tetrachlorocuprate(II) dihydrate are consistently reported as follows:

| Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [4][7] |

| Space Group | P4₂/mnm | [4] |

| Unit Cell Parameter (a) | 7.596 (4) Å | |

| Unit Cell Parameter (c) | 7.976 (4) Å | |

| Z (Formula units/cell) | 2 | |

| Coordination Geometry | Distorted Octahedral | [4] |

A Detailed Examination of the Crystal Structure

The crystal structure of (NH₄)₂[CuCl₄]·2H₂O is an elegant arrangement of complex anions, cations, and water molecules held together by a network of coordination and hydrogen bonds.

The [CuCl₄(H₂O)₂]²⁻ Anion: A Jahn-Teller Distortion

The central feature of the structure is the copper(II) ion, which is in a distorted octahedral coordination environment.[4] The coordination sphere is composed of two water molecules and four chloride ions. However, these ligands are not equidistant from the copper center.

-

Axial Bonds: Two water molecules are located along the axial positions at a relatively short distance of 1.954 Å from the copper ion.

-

Equatorial Bonds: Four chloride ions form the equatorial plane. Two of these, Cl(2), are at a distance of 2.271 Å, while the other two, Cl(1), are significantly further away at 2.971 Å.

This elongation of two of the Cu-Cl bonds is a classic example of the Jahn-Teller effect . As a d⁹ ion, the copper(II) center in an ideal octahedral environment would have a degenerate electronic ground state, which is unstable. The complex distorts by elongating the axial bonds (in this case, two of the Cu-Cl bonds are effectively the elongated 'axial' bonds of a compressed octahedron if viewed differently), which removes the electronic degeneracy and lowers the overall energy of the system. This results in the observed distorted geometry.

Sources

- 1. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]

- 2. Ammonium tetrachlorocuprate [dmishin.github.io]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. benchchem.com [benchchem.com]

- 5. Ammonium tetrachlorocuprate dihydrate #2 - Album on Imgur [imgur.com]

- 6. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ammonium Tetrachlorocuprate(II) Dihydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O , is a fascinating coordination compound that serves as a cornerstone for both educational and advanced research applications.[1][2][3] This guide provides an in-depth examination of its fundamental properties, a field-tested synthesis protocol, robust characterization methodologies, and critical safety considerations. The narrative emphasizes the causal relationships behind experimental procedures, offering insights grounded in established chemical principles. Key structural and procedural elements are visualized through diagrams to enhance comprehension, and all technical claims are substantiated with references to authoritative scientific literature.

Introduction: The Significance of (NH₄)₂[CuCl₄]·2H₂O

Ammonium tetrachlorocuprate(II) dihydrate is more than a simple inorganic salt; it is a model system for demonstrating fundamental principles in coordination chemistry, including ligand field theory, the Jahn-Teller effect, and the profound influence of counter-ions on the geometry of complex anions.[4] The compound consists of two ammonium (NH₄⁺) cations, a central tetrachlorocuprate(II) ([CuCl₄]²⁻) complex anion, and two molecules of water of hydration.[1][3]

One of its most notable characteristics is the thermochromism exhibited by the [CuCl₄]²⁻ anion—a reversible color change with temperature.[4] This phenomenon corresponds to a shift in the coordination geometry of the copper(II) center, typically between a distorted square-planar (green) and a distorted tetrahedral (yellow) arrangement.[5][6][7][8] This property makes it an excellent candidate for studying the subtle energetic balances that dictate molecular structure in transition metal complexes. Furthermore, it serves as a valuable precursor for the synthesis of other copper-based materials and has been investigated for its unique magnetic properties.[3][4]

Physicochemical Properties and Molecular Structure

A thorough understanding of the compound's properties is paramount for its effective application and handling.

Chemical Formula and Nomenclature

-

Standard Formula: (NH₄)₂[CuCl₄]·2H₂O

-

Synonyms: Ammonium copper(II) chloride dihydrate, Diammonium tetrachlorocuprate(II) dihydrate[2][3]

Crystal and Molecular Structure

The structure of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is highly sensitive to its environment, particularly the nature of the counter-ion.[10] In the solid state with the relatively small ammonium cation, the complex often adopts a geometry that can be described as a distorted square-planar arrangement.[10] This is a consequence of the d⁹ electronic configuration of Cu(II), which is subject to Jahn-Teller distortion, leading to a reduction in symmetry.[10]

The ammonium cations and water molecules are not mere spectators; they are integral to the crystal lattice, forming a network of hydrogen bonds that stabilizes the overall structure.[1] Neutron diffraction studies have revealed that the NH₄⁺ cations can exhibit positional disorder within the lattice, which influences the hydrogen bonding network with the [CuCl₄]²⁻ anion and the water molecules.[1]

Core Physicochemical Data

The quantitative properties of (NH₄)₂[CuCl₄]·2H₂O are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 277.47 g/mol | [1][2][11] |

| Appearance | Blue to green crystalline solid | [1][3][12] |

| Density | ~1.993 g/cm³ | [1][12][13] |

| Melting Point | Decomposes at ~110 °C | [1][12][13] |

| Solubility | Soluble in water, acids, and alcohol | [13] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of ammonium tetrachlorocuprate(II) dihydrate is a classic inorganic preparation that relies on the principles of complex ion formation and solubility. The following protocol is designed to be robust and reliable.

Principles of Synthesis

The formation of the [CuCl₄]²⁻ complex ion is an equilibrium process. In an aqueous solution of copper(II) chloride, the copper ion exists primarily as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which has a characteristic blue color. By introducing a high concentration of chloride ions (from ammonium chloride), the equilibrium is shifted, according to Le Châtelier's principle, to favor the formation of the tetrachlorocuprate(II) complex via the substitution of water ligands.

[Cu(H₂O)₆]²⁺ (aq, blue) + 4 Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq, green/yellow) + 6 H₂O (l)

The target compound, (NH₄)₂[CuCl₄]·2H₂O, is then isolated by carefully reducing the solvent volume to induce crystallization.

Detailed Experimental Protocol

-

Reagents & Molar Ratios:

-

Step-by-Step Procedure:

-

Dissolution: Dissolve 1 mole-equivalent of copper(II) chloride dihydrate in a minimal amount of deionized water with gentle heating and stirring. The solution will appear light blue.

-

Ligand Addition: In a separate beaker, dissolve 2 mole-equivalents of ammonium chloride in a minimal amount of deionized water.

-

Complexation: Add the ammonium chloride solution to the copper chloride solution. A distinct color change from blue to green should be observed, indicating the formation of the [CuCl₄]²⁻ complex.[15]

-

Crystallization: Gently heat the combined solution to reduce its volume by about one-third to one-half. Do not boil vigorously.

-

Isolation: Cover the beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

-

Drying: Dry the crystals on a watch glass at room temperature. Do not oven-dry, as this can drive off the water of hydration.[1]

-

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a multi-technique characterization approach is essential.

Key Characterization Techniques

-

Thermogravimetric Analysis (TGA): This is a critical technique to confirm the "dihydrate" nature of the compound. A TGA scan will show a distinct mass loss corresponding to two water molecules, expected to occur before the main decomposition of the complex around 110 °C.[1]

-

UV-Visible Spectroscopy: The color of the complex is due to d-d electronic transitions. The spectrum of an aqueous solution will be sensitive to the chloride concentration, allowing for the observation of the equilibrium between [Cu(H₂O)₆]²⁺ and [CuCl₄]²⁻.

-

X-ray Diffraction (XRD): For unambiguous structural confirmation, single-crystal or powder XRD can be used. The resulting diffraction pattern can be compared to known crystallographic data for (NH₄)₂[CuCl₄]·2H₂O.[16]

Visualization of Characterization Logic

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. synthetikaeu.com [synthetikaeu.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment | Semantic Scholar [semanticscholar.org]

- 7. Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. calpaclab.com [calpaclab.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. 10060-13-6 CAS MSDS (Ammonium cupric chloride dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermochromic Behavior of Ammonium Tetrachlorocuprate(II) Dihydrate

Abstract

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that exhibits reversible thermochromism—a distinct color change in response to temperature variations. This phenomenon is rooted in a subtle yet significant alteration of the coordination geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. This technical guide provides a comprehensive exploration of the synthesis, structural dynamics, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental principles of coordination chemistry, solid-state phase transitions, and stimuli-responsive materials. This document delves into the intricate interplay of hydrogen bonding, crystal packing, and ligand field effects that govern the thermochromic behavior of this model compound.

Introduction to Thermochromism and the Tetrachlorocuprate(II) System

Thermochromism is the reversible change in the color of a substance as a function of temperature. In the realm of inorganic chemistry, transition metal complexes are a rich source of thermochromic materials. The color of these complexes is determined by the electronic transitions between d-orbitals of the metal center, which are highly sensitive to the coordination environment.

The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is a classic example of a system that displays thermochromism. The relatively small energy difference between a distorted square-planar and a distorted tetrahedral geometry for this d⁹ copper(II) complex allows for a temperature-induced structural change. This geometric rearrangement alters the d-orbital splitting, leading to a shift in the absorption spectrum and, consequently, a visible color change.

Ammonium tetrachlorocuprate(II) dihydrate serves as an excellent model system for studying these principles. Its synthesis is straightforward, and the thermochromic transition is readily observable. The presence of ammonium ions and water molecules of hydration introduces a network of hydrogen bonds that plays a crucial role in the stability of the different coordination geometries and the mechanism of the thermochromic transition.

Synthesis of Thermochromic Ammonium Tetrachlorocuprate(II) Dihydrate Crystals

The synthesis of high-quality, thermochromic crystals of (NH₄)₂[CuCl₄]·2H₂O is crucial for the reliable study of its properties. The following protocol is a field-proven method for obtaining single crystals suitable for spectroscopic and structural analysis. The underlying principle is the crystallization from an aqueous solution containing a stoichiometric ratio of copper(II) chloride and ammonium chloride.

Causality of Experimental Choices

-

Molar Ratio: A 2:1 molar ratio of ammonium chloride to copper(II) chloride dihydrate is used to ensure the formation of the tetrachlorocuprate(II) complex anion in solution, in accordance with Le Chatelier's principle.

-

Solvent: Water is an ideal solvent due to the high solubility of the reactants and the formation of the dihydrate crystalline product.

-

Slow Evaporation: Slow evaporation of the solvent at a constant temperature promotes the growth of large, well-defined single crystals by allowing the system to remain near equilibrium during crystallization.

Detailed, Step-by-Step Methodology

-

Reactant Preparation: Weigh out 1.705 g (0.01 mol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) and 1.07 g (0.02 mol) of ammonium chloride (NH₄Cl).

-

Dissolution: Dissolve both reactants in 20 mL of deionized water in a 50 mL beaker with gentle heating and stirring until all solids have dissolved. The resulting solution should be a clear, green-blue color.

-

Crystallization: Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation. Place the beaker in a location with a stable temperature, away from direct sunlight and vibrations.

-

Crystal Growth: Greenish-blue, prismatic crystals will start to form as the solvent evaporates. This process may take several days to a week.

-

Isolation and Drying: Once a sufficient quantity of crystals has formed, carefully decant the mother liquor. Isolate the crystals by vacuum filtration and wash them sparingly with a small amount of cold ethanol to remove any residual impurities. Allow the crystals to air-dry on a filter paper.

The Mechanism of Thermochromism: A Structural Perspective

The thermochromic behavior of ammonium tetrachlorocuprate(II) dihydrate is a direct consequence of a temperature-induced change in the coordination geometry of the [CuCl₄]²⁻ anion. This change is driven by the subtle interplay between electronic effects within the complex and the dynamics of the surrounding crystal lattice, particularly the hydrogen-bonding network.

At lower temperatures, the complex typically adopts a distorted square-planar geometry. As the temperature increases, the coordination sphere reversibly rearranges to a distorted tetrahedral geometry. This structural transformation is accompanied by a change in the electronic absorption spectrum, resulting in the observed color change from green-blue to a more yellowish-green hue.

The Role of Hydrogen Bonding

The ammonium ions and the water molecules of hydration are not mere spectators in this process. They form an extensive network of N-H···Cl and O-H···Cl hydrogen bonds with the chloride ligands of the [CuCl₄]²⁻ anion. At lower temperatures, these hydrogen bonds are stronger and more ordered, helping to stabilize the distorted square-planar geometry. As the temperature rises, increased thermal motion leads to a dynamic disordering of the ammonium ions and a weakening of the hydrogen bonds. This allows the [CuCl₄]²⁻ anion to relax into the sterically less hindered, distorted tetrahedral geometry.

// Edges A -> B [style=dotted, arrowhead=none]; A -> C [label="Higher energy\nd-d transitions"]; D -> E [style=dotted, arrowhead=none]; D -> F [label="Lower energy\nd-d transitions"];

Characterization of the Thermochromic Transition

A multi-technique approach is essential for a comprehensive understanding of the thermochromic behavior of (NH₄)₂[CuCl₄]·2H₂O. Differential Scanning Calorimetry (DSC), Temperature-Dependent UV-Vis Spectroscopy, and Infrared (IR) Spectroscopy are powerful tools for probing the energetic, electronic, and structural changes associated with the transition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram of a thermochromic compound will show an endothermic peak upon heating through the transition temperature, corresponding to the energy required to induce the structural change. Conversely, an exothermic peak will be observed upon cooling as the system releases energy upon returning to the low-temperature state.

For (NH₄)₂[CuCl₄]·2H₂O, a first-order phase transition has been observed at approximately 248 K (-25 °C). This is likely associated with the primary reversible thermochromic event. Another ferroelastoelectric phase transition has been reported at 200.5 K (-72.65 °C), which is related to the ordering of the ammonium ions.

Table 1: Thermal Transitions in (NH₄)₂[CuCl₄]·2H₂O

| Transition Temperature (K) | Technique | Associated Phenomenon | Reference |

| ~248 | DC Electrical Conductivity | First-order phase transition | |

| 200.5 | Heat Capacity Measurement | Ferroelastoelectric phase transition (ordering of NH₄⁺ ions) | [1] |

Temperature-Dependent UV-Vis Spectroscopy

UV-Vis spectroscopy directly probes the electronic transitions responsible for the color of the compound. As the coordination geometry of the [CuCl₄]²⁻ anion changes from distorted square-planar to distorted tetrahedral, the d-d absorption bands shift to lower energy (a red shift).

Table 2: Representative UV-Vis Spectral Data for a Thermochromic Tetrachlorocuprate(II) Complex

| Temperature | Geometry | λmax (nm) | Observed Color |

| Low Temperature | Distorted Square-Planar | ~750-800 | Green |

| High Temperature | Distorted Tetrahedral | ~900-1000 | Yellow |

Note: This data is representative of the general trend observed for thermochromic tetrachlorocuprate(II) complexes and is based on the behavior of analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the hydrogen-bonding network. The N-H stretching vibrations of the ammonium cations are particularly sensitive to their environment. A change in the strength and ordering of the N-H···Cl hydrogen bonds during the thermochromic transition will manifest as a shift in the position and shape of the N-H stretching bands in the IR spectrum. Typically, a shift to higher wavenumbers is observed upon heating, indicating a weakening of the hydrogen bonds.

Experimental Protocols for Characterization

The following protocols outline the procedures for characterizing the thermochromic properties of synthesized (NH₄)₂[CuCl₄]·2H₂O crystals.

DSC Analysis Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected transition (e.g., 180 K).

-

Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature above the transition (e.g., 280 K).

-

Hold the sample at the upper temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at the same rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the peak temperatures and enthalpies of the observed transitions.

Temperature-Dependent UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a solid-state sample by gently crushing a small number of crystals and pressing them between two transparent plates (e.g., quartz or glass slides).

-

Spectrometer Setup: Place the sample in a temperature-controlled sample holder within the UV-Vis spectrometer.

-

Data Acquisition:

-

Record a baseline spectrum at the starting temperature.

-

Record spectra at various temperatures, both below and above the transition temperature, allowing the sample to equilibrate at each temperature before measurement.

-

-

Data Analysis: Plot the absorbance spectra as a function of wavelength for each temperature. Analyze the shifts in the absorption maxima (λmax) to correlate the electronic transitions with the thermochromic change.

Conclusion

Ammonium tetrachlorocuprate(II) dihydrate provides a compelling case study in the principles of thermochromism. The reversible, temperature-induced color change is a macroscopic manifestation of a microscopic structural rearrangement of the [CuCl₄]²⁻ anion, which is intricately linked to the dynamics of the surrounding crystal lattice and, in particular, the hydrogen-bonding network. A comprehensive understanding of this phenomenon requires a multi-faceted approach, combining synthesis of high-quality crystals with characterization by techniques such as DSC, temperature-dependent UV-Vis spectroscopy, and IR spectroscopy. The insights gained from studying this model system are valuable for the rational design of new stimuli-responsive materials with potential applications in sensing, smart windows, and data storage.

References

- Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment.

- Willett, R. D., Haugen, J. A., Lebsack, J., & Morrey, J. (1973). Thermochromism in copper(II) chlorides. Coordination geometry changes in tetrachlorocuprate(2-)anions. Inorganic Chemistry, 12(4), 975–980.

- Kapustianyk, V., et al. (2020). Manifestation of the ferroelastoelectric phase transition in the absorption spectra of (NH4)2CuCl4×2Н2О crystals. Phase Transitions, 93(8), 753-762.

- Narsimlu, N., & Siva Kumar, K. (2002). Transport properties of (NH4)2 CuCl4. 2H2O low dimensional single crystals. Crystal Research and Technology, 37(9), 945-949.

- Bhakay-Tamhane, S. N., Sequeira, A., & Chidambaram, R. (1980). Disorder of ammonium ions in diammonium tetrachlorocuprate dihydrate, (NH4)2CuCl4.2H2O: a high-precision neutron diffraction study. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 2925-2928.

Sources

An In-depth Technical Guide to the Magnetic Properties of Ammonium Tetrachlorocuprate(II) Dihydrate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, is a fascinating coordination compound that serves as a model system for studying magnetic phenomena at low temperatures. This technical guide provides a comprehensive overview of its magnetic properties, grounded in its distinct crystal structure. We will delve into its ferromagnetic ordering at cryogenic temperatures, explore the underlying superexchange interactions, and provide detailed experimental protocols for its synthesis and magnetic characterization. This document is intended to be a valuable resource for researchers in the fields of materials science, coordination chemistry, and drug development who are interested in the intricate magnetic behaviors of transition metal complexes.

Introduction

Ammonium tetrachlorocuprate(II) dihydrate is an inorganic compound that crystallizes into blue-green tetragonal structures.[1] Its significance in the scientific community stems from its well-defined crystal lattice and the presence of paramagnetic copper(II) ions, making it an excellent candidate for investigating fundamental magnetic interactions.[2] The d⁹ electron configuration of the Cu²⁺ ion results in an unpaired electron, which is the origin of its magnetic properties.[3] This guide will explore the transition from paramagnetism at higher temperatures to a ferromagnetically ordered state at very low temperatures, a phenomenon dictated by the subtle interplay of exchange interactions between neighboring copper ions.

Crystal and Magnetic Structure

Crystal Structure

Ammonium tetrachlorocuprate(II) dihydrate crystallizes in the tetragonal system with the space group P4₂/mnm.[3] The copper(II) ion is at the center of a distorted octahedron, coordinated to four chloride ions and two water molecules.[3] This coordination sphere is more accurately described as [CuCl₄(H₂O)₂]²⁻. The ammonium ions reside in the crystal lattice, contributing to the overall stability of the structure through hydrogen bonding.

A high-precision neutron diffraction study has provided detailed insights into the atomic arrangement, including the disorder of the ammonium ions.[1] The Cu-Cl and Cu-O bond lengths and the angles between them are crucial in determining the magnetic exchange pathways.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | P4₂/mnm | [3] |

| a | 7.58 Å | |

| c | 7.95 Å | |

| Z | 2 |

Table 1: Crystallographic data for Ammonium Tetrachlorocuprate(II) Dihydrate.

Magnetic Structure and Exchange Interactions

At temperatures significantly above its ordering temperature, ammonium tetrachlorocuprate(II) dihydrate behaves as a paramagnet, with the magnetic moments of the individual Cu²⁺ ions randomly oriented. As the temperature is lowered, the interactions between these magnetic moments become significant.

This compound exhibits a transition to a ferromagnetic state at a Curie temperature (T_c) of 0.70 K.[3] This indicates that below this temperature, the magnetic moments of the neighboring Cu²⁺ ions align parallel to each other, resulting in a net magnetic moment.

The primary mechanism governing this magnetic ordering is the superexchange interaction, which is mediated by the intervening chloride and water ligands. The specific geometry of the Cu-Cl...Cl-Cu and Cu-O...O-Cu pathways, including bond lengths and angles, dictates the nature and strength of these interactions.

Figure 1: A simplified representation of the superexchange pathways (J₁ and J₂) between neighboring Cu²⁺ ions mediated by chloride ligands. The dashed lines indicate coordination to water molecules.

Experimental Determination of Magnetic Properties

Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate

The synthesis of high-quality single crystals is paramount for accurate magnetic measurements. A common and reliable method involves the slow evaporation of an aqueous solution containing stoichiometric amounts of copper(II) chloride and ammonium chloride.

Protocol:

-

Preparation of Solutions: Prepare separate aqueous solutions of copper(II) chloride (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl). A molar ratio of 1:2 (CuCl₂:NH₄Cl) is typically used.

-

Mixing: Combine the two solutions while stirring. The resulting solution will have a characteristic blue-green color.

-

Crystallization: Allow the solution to evaporate slowly at room temperature. Covering the beaker with a perforated film can help to control the rate of evaporation and promote the growth of larger, well-formed crystals.

-

Isolation and Drying: Once crystals of a suitable size have formed, they can be isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator.

Magnetic Susceptibility Measurements

The magnetic susceptibility of ammonium tetrachlorocuprate(II) dihydrate is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol:

-

Sample Preparation: A carefully selected single crystal or a powdered sample of known mass is placed in a sample holder (e.g., a gelatin capsule or a straw).

-

Measurement: The sample is cooled in the SQUID magnetometer to the lowest desired temperature (typically around 2 K).

-

Data Collection: The magnetic moment of the sample is measured as a function of temperature, usually while slowly warming the sample in a constant applied magnetic field.

-

Data Analysis: The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Analysis of Magnetic Data

Curie-Weiss Behavior

At temperatures well above the Curie temperature, the magnetic susceptibility of ammonium tetrachlorocuprate(II) dihydrate follows the Curie-Weiss law:

χ_M = C / (T - θ)

where:

-

χ_M is the molar magnetic susceptibility.

-

C is the Curie constant.

-

T is the absolute temperature.

-

θ is the Weiss constant (or Curie-Weiss temperature).

A positive value of θ is indicative of dominant ferromagnetic interactions. For (NH₄)₂CuCl₄·2H₂O, the Weiss constant has been determined to be positive, consistent with its ferromagnetic ordering.[3]

| Magnetic Parameter | Value | Reference |

| Curie Temperature (T_c) | 0.70 K | [3] |

| Weiss Constant (θ) | Positive | [3] |

Table 2: Key magnetic parameters for Ammonium Tetrachlorocuprate(II) Dihydrate.

Theoretical Framework

The magnetic behavior of ammonium tetrachlorocuprate(II) dihydrate can be understood within the framework of the Heisenberg model for magnetic exchange. The Hamiltonian for the interaction between two neighboring spins, S_i and S_j, is given by:

H = -2J * S_i · S_j

where J is the exchange integral. A positive value of J corresponds to ferromagnetic coupling, where parallel alignment of the spins is energetically favored. The experimentally determined ferromagnetic ordering in (NH₄)₂CuCl₄·2H₂O confirms that the dominant exchange interactions are indeed ferromagnetic.

The magnitude and sign of the exchange integral, J, are highly dependent on the structural details of the superexchange pathways, including the Cu-Cl-Cu bond angles and Cu-Cu distances. Theoretical calculations, in conjunction with experimental data, can provide a deeper understanding of the electronic origins of these magnetic interactions.

Conclusion

Ammonium tetrachlorocuprate(II) dihydrate stands out as a valuable model system for the study of ferromagnetism in a coordination complex. Its well-characterized crystal structure provides a clear basis for understanding the superexchange interactions that lead to long-range magnetic ordering at a Curie temperature of 0.70 K.[3] The experimental techniques and theoretical frameworks discussed in this guide offer a comprehensive approach to characterizing and understanding the magnetic properties of this and related materials. Further research, potentially involving advanced techniques such as inelastic neutron scattering, could provide even more detailed information about the spin dynamics and the precise nature of the exchange interactions in this intriguing compound.

References

-

Determination of exchange interactions in Cu(NH4)2Cl4.2H2O and CuK2Cl4.2H2O. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Ammonium tetrachlorocuprate(II) dihydrate. (n.d.). SYNTHETIKA. Retrieved January 13, 2026, from [Link]

-

Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. (2015). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Disorder of ammonium ions in diammonium tetrachlorocuprate dihydrate, (NH4)2CuCl4.2H2O: a high-precision neutron diffraction study. (1980). INIS-IAEA. Retrieved January 13, 2026, from [Link]

-

Structure-Related Evolution of Magnetic Order in Anisidinium Tetrachlorocuprates(II). (2019). NIH. Retrieved January 13, 2026, from [Link]

-

Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. (n.d.). ChemSupply Australia. Retrieved January 13, 2026, from [Link]

-

Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. (2002). INIS-IAEA. Retrieved January 13, 2026, from [Link]

Sources

The Solubility Profile of Ammonium Tetrachlorocuprate(II) Dihydrate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a coordination compound of significant interest in inorganic synthesis, materials science, and as a model for studying complex ion equilibria. Its utility in various applications, from the synthesis of copper-based materials to laboratory demonstrations of ligand exchange, is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of ammonium tetrachlorocuprate(II) dihydrate in both aqueous and common organic solvent systems. We delve into the thermodynamic principles underpinning its dissolution, present quantitative solubility data, detail a robust experimental protocol for solubility determination, and offer field-proven insights into the practical application of this knowledge for crystallization and formulation development.

Introduction to Ammonium Tetrachlorocuprate(II) Dihydrate

Ammonium tetrachlorocuprate(II) dihydrate is a blue-green crystalline solid composed of ammonium cations ([NH₄]⁺), a square planar tetrachlorocuprate(II) complex anion ([CuCl₄]²⁻), and two molecules of water of hydration.[1] The vibrant color and crystalline nature make it a visually distinctive compound.

Key Physicochemical Properties:

-

Molecular Formula: (NH₄)₂[CuCl₄]·2H₂O

-

Molar Mass: 277.47 g/mol [2]

-

Appearance: Blue to bluish-green tetragonal crystals.[3]

-

Crystal System: Tetragonal

-

Decomposition Temperature: Becomes anhydrous around 110-120 °C.[3]

Its significance lies in its accessibility and the fascinating chemistry of the [CuCl₄]²⁻ anion. This complex is a classic example used to study ligand field theory, Jahn-Teller distortions, and thermochromism—the phenomenon of changing color with temperature, which arises from a shift in the coordination geometry of the copper complex.

Theoretical Principles of Solubility

The dissolution of an ionic compound like (NH₄)₂[CuCl₄]·2H₂O is a complex process governed by the interplay of lattice energy, solvation energy, and chemical equilibria.

Thermodynamics of Dissolution

The process can be conceptually broken down into three steps:

-

Breaking the Crystal Lattice: Energy is required to overcome the electrostatic forces holding the [NH₄]⁺, [CuCl₄]²⁻, and H₂O units together in the solid crystal. This is an endothermic process related to the lattice energy.

-

Solvent Cavity Formation: Energy is needed to create space within the solvent to accommodate the solute particles.

-

Solvation: Energy is released when the ions and water molecules interact with solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions. This solvation process is exothermic.

The overall enthalpy of solution (ΔH_soln) is the sum of these energy changes. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG = ΔH - TΔS), where a significant increase in entropy (ΔS) upon dissolution of the ordered crystal into mobile ions often drives the process, even if it is endothermic.

Complex Ion Equilibria in Aqueous Solution

In water, the dissolution is not merely a physical separation of ions. The tetrachlorocuprate(II) anion exists in equilibrium with aquated copper(II) ions. The intense blue-green color of the solution is a result of this equilibrium.

When the salt dissolves, the primary species are [NH₄]⁺(aq) and the [CuCl₄]²⁻(aq) complex. However, the chloride ligands on the copper complex can be sequentially replaced by water molecules, which are stronger ligands in this context. This establishes a series of equilibria:

[CuCl₄]²⁻(aq) + H₂O ⇌ [CuCl₃(H₂O)]⁻(aq) + Cl⁻(aq) [CuCl₃(H₂O)]⁻(aq) + H₂O ⇌ + Cl⁻(aq) ...and so on, eventually leading to the fully aquated hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic light blue color of dilute copper(II) solutions. The position of this equilibrium is highly dependent on the concentration of chloride ions, a manifestation of Le Châtelier's principle.

Caption: Dissolution and ligand exchange equilibria in water.

Aqueous Solubility Profile

Ammonium tetrachlorocuprate(II) dihydrate is readily soluble in water. This high solubility is driven by the strong ion-dipole interactions between water molecules and the ammonium and tetrachlorocuprate(II) ions.

Effect of Temperature

The solubility of (NH₄)₂[CuCl₄]·2H₂O in water is strongly dependent on temperature. As the temperature increases, its solubility rises significantly. This positive correlation indicates that the overall dissolution process is endothermic (ΔH_soln > 0). From a practical standpoint, this property is crucial for purification by recrystallization; a saturated solution prepared at a high temperature will yield a substantial amount of crystalline product upon cooling.

Table 1: Quantitative Solubility of (NH₄)₂[CuCl₄]·2H₂O in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) | Reference |

|---|---|---|

| 0 | 29.4 | [2] |

| 20 | 40.3 | [2] |

| 80 | 86.4 |[2] |

Note: Another source reports a solubility of 338 g/L, but the temperature is not specified.[3]

Effect of pH

The solubility of the complex is largely independent of the solution's pH within a specific range. However, for the purpose of crystallization and obtaining a pure product, maintaining a mildly acidic pH between 0.0 and 5.0 is critical. If the pH rises above 5.0, the product can become contaminated with insoluble copper(II) hydroxochlorides or copper(II) hydroxide due to the deprotonation of coordinated water molecules.

Solubility in Organic Solvents

The solubility of (NH₄)₂[CuCl₄]·2H₂O in organic solvents is considerably lower than in water and is dictated by the solvent's polarity and its ability to solvate the constituent ions.

Qualitative Overview:

-

Polar Protic Solvents: It is described as "soluble" in ethanol and alcohol in general.[2]

-

Polar Aprotic Solvents: It is "slightly soluble" in acetone.

-

Nonpolar Solvents: It is reportedly insoluble in nonpolar organic solvents like benzene and carbon tetrachloride.

Estimating Solubility from Constituent Salts

Direct quantitative solubility data for the complex salt in organic solvents is scarce. However, valuable insight can be gained by examining the solubility of its constituent components, ammonium chloride (NH₄Cl) and copper(II) chloride (CuCl₂). The dissolution of the complex salt requires the solvent to effectively solvate both the ammonium cation and the tetrachlorocuprate anion.

Table 2: Solubility of Constituent Salts in Key Organic Solvents

| Solvent | Component | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |

|---|---|---|---|---|

| Methanol | NH₄Cl | 17 | 3.2 | |

| NH₄Cl | 25 | 3.54 | ||

| CuCl₂ | 20 | 58.6 | [4] | |

| CuCl₂ | 50 | 64.4 | [4] | |

| Ethanol | NH₄Cl | 19 | 0.6 (as g/100 mL) | |

| CuCl₂ | 15 | 53 (as g/100 mL) | [2][5] | |

| CuCl₂ | 20 | 50.0 | [4] | |

| Acetone | NH₄Cl | - | Slightly soluble |

| | CuCl₂ | 18 | 2.97 |[4] |

Field Insights: The data in Table 2 suggests that in polar protic solvents like methanol and ethanol, the solubility-limiting component is the ammonium chloride. Copper(II) chloride exhibits very high solubility, likely due to the formation of soluble chloro-alkoxy copper complexes. In contrast, the solvation of the small, hard ammonium cation is less favorable in alcohols compared to water. Therefore, the overall solubility of (NH₄)₂[CuCl₄]·2H₂O in these alcohols is expected to be modest and primarily dictated by the low solubility of the ammonium chloride portion. In acetone, both components have limited solubility, predicting poor solubility for the complex salt as well.

Experimental Determination of Solubility

To generate reliable, in-house solubility data, the isothermal saturation method is the gold standard. This gravimetric technique involves equilibrating an excess of the solute with the solvent at a constant temperature, followed by determining the concentration of the dissolved solid in a known amount of the saturated solution.

Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of (NH₄)₂[CuCl₄]·2H₂O in a given solvent at a specified temperature.

Materials:

-

Ammonium tetrachlorocuprate(II) dihydrate, purified

-

Solvent of choice (e.g., deionized water, absolute ethanol)

-

Thermostatic water bath or shaker with temperature control (±0.1 °C)

-

Sealed glass vials (e.g., 20 mL screw-cap vials)

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of (NH₄)₂[CuCl₄]·2H₂O (e.g., ~2-3 g) to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Solvent Addition: Accurately add a known mass or volume of the solvent (e.g., 10.0 g) to each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

Sample Extraction: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to let the excess solid settle.

-

Carefully draw a known mass (e.g., ~5 g) of the clear supernatant into a syringe, avoiding any solid particles. Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish. Record the exact mass of the saturated solution transferred.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a suitable temperature (e.g., 80-90 °C) to slowly evaporate the solvent.

-

Mass Determination: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute residue. Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100

-

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

This guide has detailed the solubility characteristics of ammonium tetrachlorocuprate(II) dihydrate. It is highly soluble in water, with a solubility that increases markedly with temperature, a property that is advantageous for purification via recrystallization. Its solubility in common organic solvents is limited, a behavior that can be rationalized by considering the poor solubility of its ammonium chloride component in less polar media. For professionals in drug development and materials science, this data is fundamental for controlling crystallization processes, designing solvent systems for synthesis and purification, and predicting the behavior of the compound in various formulation matrices. The provided experimental protocol offers a reliable framework for generating precise solubility data tailored to specific research needs.

References

-

Kiper, R. A. (n.d.). ammonium copper(II) chloride dihydrate. Chemistry and toxicology. Retrieved from [Link]

- Lozbenev, V. A., & Kuznetsov, V. V. (n.d.). Method for production of ammonium tetrachlorocuprate(ii) dihydrate. Google Patents (RU2247073C2).

-

SYNTHETIKA. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]

-

Kiper, R. A. (n.d.). copper(II) chloride. Chemistry and toxicology. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 26). Ammonium chloride. Retrieved from [Link]

-

chemeurope.com. (n.d.). Copper(II) chloride. Retrieved from [Link]

-

Fandom. (n.d.). Copper(II) Chloride. Copper Chemistry Wiki. Retrieved from [Link]

-

PubChem. (n.d.). Cupric Chloride. National Institutes of Health. Retrieved from [Link]

-

Kiddle. (2023, October 17). Copper(II) chloride Facts for Kids. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. Retrieved from [Link]

-

Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

Sources

Jahn-Teller effect in tetrachlorocuprate(II) complexes.

An In-Depth Technical Guide to the Jahn-Teller Effect in Tetrachlorocuprate(II) Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetrachlorocuprate(II) ion, [CuCl₄]²⁻, serves as a classic textbook example of the Jahn-Teller effect, a fundamental principle in coordination chemistry with significant implications for structure, spectroscopy, and reactivity. This guide provides a comprehensive exploration of the theoretical underpinnings and practical characterization of the Jahn-Teller distortion in this complex. We delve into the electronic origins of the instability in the idealized tetrahedral geometry and detail the subsequent structural distortion. Central to this guide are the field-proven experimental methodologies—X-ray crystallography, Electron Paramagnetic Resonance (EPR), and UV-Visible spectroscopy—used to probe and validate this phenomenon. Detailed protocols and data interpretation strategies are presented to equip researchers with the knowledge to investigate and understand the nuanced structural and electronic properties of these and related complexes.

The Theoretical Foundation: The Jahn-Teller Theorem

The Jahn-Teller theorem is a cornerstone of coordination chemistry, stating that any non-linear molecule in a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2][3] This distortion leads to a more stable configuration with lower symmetry.[4][5] For transition metal complexes, this effect is most pronounced when there is an uneven occupation of degenerate orbitals that point directly towards the ligands, such as the e_g orbitals in an octahedral field or the t₂ orbitals in a tetrahedral field.[1][3]

The copper(II) ion, with its d⁹ electron configuration, is a prime candidate for exhibiting a strong Jahn-Teller effect.[2][5] In a hypothetical, perfectly tetrahedral (T_d) ligand field, the d-orbitals split into a lower, doubly degenerate e set (d_z², d_x²_y²) and an upper, triply degenerate t₂ set (d_xy, d_xz, d_yz). For a d⁹ ion like Cu(II), the t₂ orbitals are filled (t₂⁶), and the e orbitals contain three electrons (e³). This results in an uneven occupation of the degenerate t₂ orbitals, leading to a degenerate electronic ground state, which is inherently unstable according to the Jahn-Teller theorem.[1]

To resolve this instability, the [CuCl₄]²⁻ complex distorts. The distortion involves a flattening of the tetrahedron towards a square planar (D₄h) geometry.[6][7] This structural change removes the degeneracy of the t₂ orbitals, splitting them into two distinct energy levels. The overall energy of the system is lowered as the single unpaired electron occupies the lower energy orbital, providing the driving force for the distortion.[8] This intrinsic distortion is a dominant factor in the geometry of [CuCl₄]²⁻, even when influenced by crystal lattice forces.[6][7]

Caption: d-orbital splitting diagram for a Cu(II) d⁹ ion.

Experimental Characterization of the Distortion

The geometric and electronic consequences of the Jahn-Teller effect in tetrachlorocuprate(II) are not merely theoretical; they are readily observable and quantifiable through several key analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most direct and unambiguous evidence for the Jahn-Teller distortion. It allows for precise measurement of bond lengths and angles in the solid state.[9] In an ideal tetrahedral geometry, all four Cu-Cl bond lengths would be identical, and all Cl-Cu-Cl angles would be 109.5°.

However, crystallographic studies of various tetrachlorocuprate(II) salts consistently reveal a distorted structure.[10][11] The complex typically exhibits a flattened tetrahedral geometry (D₂d symmetry), which can be viewed as an intermediate between a perfect tetrahedron and a square plane. This results in two sets of non-bonding Cl···Cl distances.[11] For example, in one study, the Cu-Cl bond length was determined to be 226(1) pm.[11] The degree of distortion can be influenced by the counter-ion present in the crystal lattice, but the distortion itself is an intrinsic property of the [CuCl₄]²⁻ anion.[6][7]

| Parameter | Ideal Tetrahedral (T_d) | Distorted (D₂d) - Representative Data |

| Cu-Cl Bond Length | All equal | ~2.26 Å[11] |

| Cl-Cu-Cl Angles | All 109.5° | Two angles > 109.5°, Four angles < 109.5° |

| Symmetry | T_d | D₂d (or lower) |

| Caption: Comparison of geometric parameters in ideal vs. Jahn-Teller distorted [CuCl₄]²⁻. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic ground state of paramagnetic species like Cu(II) complexes.[12] The spectrum's characteristics, specifically the g-tensor values, are highly sensitive to the symmetry of the metal ion's coordination environment.

For a Cu(II) ion in a perfectly tetrahedral environment, one would expect an isotropic EPR signal, characterized by a single g-value (g_iso). However, due to the Jahn-Teller distortion, solid-state EPR spectra of [CuCl₄]²⁻ complexes are typically axial, characterized by two distinct g-values: g∥ (parallel) and g⊥ (perpendicular).[10][12] This anisotropy in the g-tensor is a direct consequence of the lower symmetry (D₂d) of the distorted complex.[12] Correlating crystallographic data with EPR parameters has proven to be a useful tool for classifying the degree of distortion between square planar and tetrahedral geometries.[13]

| Compound Cation | g∥ (at 150 K) | g⊥ (at 150 K) | Reference |

| Hexadecyltrimethylammonium | 2.370 | 2.081 | [12] |

| Tetradecyltrimethylammonium | 2.374 | 2.082 | [12] |

| Tetrabutylammonium | 2.348 | 2.085 | [12] |

| Benzyltriethylammonium | 2.355 | 2.083 | [12] |

| Caption: Representative EPR g-tensor values for various [CuCl₄]²⁻ salts. |

UV-Visible Spectroscopy

Electronic spectroscopy probes the d-d transitions of the metal ion. The energy and intensity of these transitions are dictated by the splitting of the d-orbitals. In a distorted geometry, the removal of orbital degeneracy leads to a more complex spectrum than would be expected for a perfect tetrahedron. The UV-Vis spectra of [CuCl₄]²⁻ complexes in solution typically show multiple characteristic absorption bands.[12] For instance, spectra in acetonitrile often exhibit absorptions around 256 nm, 311 nm, and 462 nm.[12]

Interestingly, many tetrachlorocuprate(II) compounds are thermochromic, meaning their color changes with temperature.[12][14] This phenomenon is often attributed to a reversible phase transition that alters the coordination geometry of the [CuCl₄]²⁻ unit, further highlighting the flexibility of its structure.[12] However, it's important to note that structural changes can occur between the solid state and solution, which can be reflected in differences between solid-state reflectance and solution UV/Vis spectra.[12][13]

Experimental Workflows and Protocols

A comprehensive understanding of the Jahn-Teller effect in [CuCl₄]²⁻ requires a multi-faceted experimental approach.

Caption: Experimental workflow for investigating the Jahn-Teller effect.

Protocol: Synthesis of Bis(tetrabutylammonium) Tetrachlorocuprate(II), [(Bu₄N)₂][CuCl₄]

This protocol describes a common method for synthesizing a [CuCl₄]²⁻ salt with a large organic cation, which helps to isolate the paramagnetic Cu(II) centers for EPR analysis.[12]

Materials:

-

Copper(II) chloride (CuCl₂), anhydrous (0.07 g, 0.5 mmol)

-

Tetrabutylammonium chloride (Bu₄NCl) (0.28 g, 1.0 mmol)

-

Ethanol (6 mL)

Procedure:

-

Dissolve 0.28 g of tetrabutylammonium chloride in 6 mL of ethanol in a round-bottom flask.

-

Add 0.07 g of anhydrous copper(II) chloride to the solution.

-

Heat the mixture under reflux for one hour. The solution will change color.

-

After reflux, reduce the volume of the ethanolic solution by rotary evaporation.

-

A dark red powder will precipitate from the solution.

-

Isolate the solid product by suction filtration.

-

Wash the product with a small amount of cold diisopropyl ether and allow it to air dry.

Self-Validation: The success of the synthesis can be confirmed by the product's color and subsequently by the spectroscopic methods detailed below. Elemental analysis should also be performed to confirm the stoichiometry.[12]

Protocol: EPR Spectroscopic Analysis

Objective: To determine the g-tensor values and confirm the non-tetrahedral symmetry of the complex.

Instrumentation:

-

X-band EPR spectrometer

-

Cryostat for low-temperature measurements (e.g., 150 K)

-

EPR sample tube (quartz)

Procedure:

-

Load a small amount of the powdered [(Bu₄N)₂][CuCl₄] sample into an EPR tube.

-

Center the sample within the spectrometer's resonant cavity.

-

Cool the sample to the desired temperature (e.g., 150 K). Low temperatures are used to reduce thermal motion and obtain better-resolved spectra.

-

Record the X-band EPR spectrum. Typical parameters include a microwave frequency of ~9.5 GHz and a magnetic field sweep from ~2500 to 3500 Gauss.

-

Analyze the resulting spectrum. For a powdered sample of a Jahn-Teller distorted Cu(II) complex, an axial spectrum is expected.

-

Determine the g∥ and g⊥ values from the positions of the spectral features. The presence of two distinct g-values confirms the anisotropy and thus the distorted geometry.[12]

Protocol: UV-Visible Spectroscopic Analysis

Objective: To measure the electronic absorption spectrum of the complex in solution.

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Acetonitrile (CH₃CN), spectroscopic grade

Procedure:

-

Prepare a dilute solution of [(Bu₄N)₂][CuCl₄] in acetonitrile of a known concentration.

-